Product packaging for 2-Bromo-3,6-difluoroiodobenzene(Cat. No.:CAS No. 1208074-72-9)

2-Bromo-3,6-difluoroiodobenzene

Cat. No.: B2845415
CAS No.: 1208074-72-9
M. Wt: 318.887
InChI Key: NIPLHDTUPBKEOX-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluoroiodobenzene is a useful research compound. Its molecular formula is C6H2BrF2I and its molecular weight is 318.887. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrF2I B2845415 2-Bromo-3,6-difluoroiodobenzene CAS No. 1208074-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,4-difluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPLHDTUPBKEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208074-72-9
Record name 2-Bromo-3,6-difluoroiodobenzene
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Chemical Reactivity and Mechanistic Investigations of Polyhalogenated Aryl Halides

Cross-Coupling Reactions of Polyhalogenated Benzenes

Cross-coupling reactions, particularly those catalyzed by transition metals, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org In polyhalogenated benzenes like 2-Bromo-3,6-difluoroiodobenzene, the presence of multiple, distinct halogen atoms allows for sequential and site-selective functionalization, enabling the construction of highly substituted aromatic cores. incatt.nl

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. researchgate.netresearchgate.net The catalytic cycle, exemplified by the Suzuki-Miyaura reaction, generally involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govrhhz.net Understanding the intricacies of each step is crucial for controlling the reaction's outcome, especially when dealing with substrates bearing multiple potential reaction sites.

Oxidative addition is typically the initial and often rate-determining step in a palladium-catalyzed cross-coupling cycle. rhhz.net It involves the insertion of the low-valent palladium(0) catalyst into a carbon-halogen (C-X) bond, forming a high-valent palladium(II) intermediate. nih.gov The feasibility and rate of this step are governed by both kinetic and thermodynamic factors. researchgate.net

The reactivity of the C-X bond is inversely related to its bond dissociation energy (BDE). nih.gov Bonds that are weaker are cleaved more readily, leading to a faster rate of oxidative addition. For aryl halides, the general trend in reactivity is C-I > C-Br > C-Cl > C-F, which directly corresponds to the decreasing strength of the C-X bond. nih.gov Kinetic studies have confirmed that kinetic factors, rather than thermodynamic ones, are the primary contributors to the higher reactivity of aryl halides compared to alkyl halides. researchgate.net

In the case of this compound, the significant difference in BDE between the C-I, C-Br, and C-F bonds dictates the initial site of palladium insertion. The C-I bond, being the weakest, is the most susceptible to oxidative addition.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Relative Reactivity in Oxidative Addition
C-I~65Highest
C-Br~81High
C-Cl~96Moderate
C-F~115Low
This table presents generalized average bond dissociation energies for aryl halides; actual values can vary based on the specific molecular structure.

The electronic properties of the aryl ring also play a critical role. Electron-withdrawing groups, such as the fluorine atoms in this compound, increase the electrophilicity of the carbon atoms attached to the halogens, which can facilitate the oxidative addition step. nih.gov

The final step is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. rhhz.net The design of ligands attached to the palladium center can be crucial for facilitating this step, especially in sterically demanding situations. acs.org The entire process allows for the creation of a new bond at the site of the original halogen.

Site-selective functionalization is a key challenge and opportunity in the synthesis of complex molecules from polyhalogenated precursors. nih.govresearchgate.net The ability to selectively react one halogen over another provides a powerful strategy for building molecular complexity in a controlled, stepwise manner. incatt.nl

The inherent differences in carbon-halogen bond strength provide a reliable basis for achieving chemoselectivity in cross-coupling reactions of differentially halogenated arenes. nih.gov The established reactivity order (C-I > C-Br > C-Cl) allows for predictable, selective functionalization. For a substrate like this compound, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, can be performed selectively at the C-I position under carefully controlled conditions. nih.govnih.gov

This selective initial coupling leaves the C-Br bond intact for a subsequent, different cross-coupling reaction under more forcing conditions. The C-F bonds are generally unreactive in standard palladium-catalyzed cross-coupling reactions and remain as stable substituents. nih.gov This orthogonal reactivity is highly valuable in synthetic chemistry. For instance, a palladium trimer catalyst has been specifically shown to possess a privileged capability to differentiate C-I over C-Br bonds in C-C bond formations. nih.gov

SubstrateReactionSite of Primary FunctionalizationRationale
This compoundSuzuki-Miyaura CouplingCarbon-Iodine BondThe C-I bond has the lowest bond dissociation energy, making it the most reactive site for oxidative addition by Pd(0). nih.govnih.gov
1,3-DibromobenzeneNegishi CouplingEither C-Br position (statistical mixture without directing effects)The two C-Br bonds are electronically and sterically similar, leading to challenges in achieving site-selectivity without other controlling factors. nih.gov
4-Bromo-1-chloro-2-fluorobenzeneBuchwald-Hartwig AminationCarbon-Bromine BondThe C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed aminations. nih.gov

While inherent bond reactivity is a primary determinant of site selectivity, other factors such as steric hindrance and the electronic influence of neighboring groups can further refine or even override these effects. nih.govbohrium.comresearchgate.net In this compound, the substituents are positioned such that they exert distinct electronic and steric influences.

The two fluorine atoms are potent electron-withdrawing groups. The fluorine at C-3 is ortho to the bromine and meta to the iodine. The fluorine at C-6 is ortho to the iodine. These electronic effects can modulate the electrophilicity of the carbon atoms bonded to the halogens.

Steric hindrance around the potential reaction sites also plays a crucial role. The palladium catalyst, often bulky due to its phosphine (B1218219) ligands, must be able to access the C-X bond for oxidative addition to occur. nih.gov In this compound, the iodine at C-1 is flanked by a hydrogen atom and the C-6 fluorine atom. The bromine at C-2 is flanked by the C-3 fluorine and the iodine at C-1. The greater steric crowding around the C-Br bond compared to the C-I bond further favors the initial reaction at the less sterically encumbered C-I position, reinforcing the inherent reactivity trend. In cases with identically halogenated arenes, these steric and electronic effects become the dominant factors in determining the site of reaction. researchgate.net

Site-Selective Functionalization of Identically and Differentially Halogenated Arenes

Ligand Design and Catalyst Tuning for Enhanced Chemoselectivity

The selective functionalization of polyhalogenated aromatic compounds is a formidable challenge due to the similar reactivities of the halogen substituents. However, strategic ligand design and catalyst tuning can achieve high chemoselectivity in cross-coupling reactions. The general reactivity order for palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl > C–OTf. This inherent reactivity difference allows for selective coupling at the more reactive C-I bond in this compound while leaving the C-Br bond intact for subsequent transformations.

Ligands play a crucial role in modulating the electronic and steric properties of the metal catalyst, which in turn governs the selectivity of the reaction. bohrium.com For instance, in Suzuki-Miyaura couplings of polyhalogenated aryl triflates, specific phosphine ligands have been designed to invert the typical reactivity order, enabling selective coupling at C-Cl over C-OTf. acs.org The steric hindrance and electronic properties of the ligand can be fine-tuned to favor oxidative addition at one specific carbon-halogen bond over another. acs.orgbohrium.com This principle is directly applicable to substrates like this compound, where a bulky or electron-rich ligand could be employed to enhance the selectivity of coupling at the C-I bond.

In Stille couplings, the choice of palladium catalyst and additives can dramatically influence which bond reacts. For example, using Pd(PPh₃)₄ often favors coupling at the C-Br bond, while a system with PdCl₂(PPh₃)₂ and excess lithium chloride can selectively activate the C-OTf bond. nih.gov This demonstrates that by carefully selecting the catalytic system, chemists can direct the reaction to a specific site on a polyhalogenated arene. nih.gov The development of new phosphine ligands remains a key area of research to solve challenges in selective coupling reactions. bohrium.com

Ruthenium and Nickel Catalysis in Aryl Halide Functionalization

While palladium has been the dominant catalyst in cross-coupling chemistry, ruthenium and nickel-based catalysts have emerged as powerful alternatives for the functionalization of aryl halides. researchgate.net Nickel catalysts, in particular, are attractive due to their lower cost and unique reactivity.

Nickel-catalyzed hydrodehalogenation offers a method for the reduction of aryl halides. mdpi.comacs.org For instance, Ni(0)/N-heterocyclic carbene (NHC) systems can efficiently dehalogenate a range of functionalized aryl chlorides, bromides, and iodides. acs.org Nickel-based heterogeneous catalysts are noted for their high selectivity in the hydrodehalogenation of polychlorinated benzenes, yielding less chlorinated products without reducing the aromatic ring. mdpi.com This suggests that under specific conditions, nickel catalysts could be used for the selective dehalogenation of this compound.

In cross-coupling reactions, nickel catalysts have shown great promise. Photochemically-mediated, nickel-catalyzed methods have been developed to create C-N bonds, for example, in the synthesis of N-(hetero)aryl sulfamides from aryl bromides. nih.gov Dual nickel-photocatalysis has also been used to synthesize O-aryl carbamates from aryl iodides or bromides. researchgate.net Furthermore, nickel catalysis has been employed in three-component cross-electrophile coupling reactions, where a di-halogenated arene can react sequentially with two different alkyl halides. nih.gov For a substrate like 1-bromo-4-iodobenzene, the reaction can be directed to occur first at the iodide position, followed by a second coupling at the bromide position. nih.gov This type of sequential, site-selective functionalization is highly relevant for complex molecules like this compound.

Silicon-Based Nucleophiles in Cross-Coupling Protocols

The Hiyama coupling, a palladium-catalyzed reaction between an organosilicon compound and an organic halide, presents a valuable tool for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction is noted for the low toxicity and stability of the organosilicon reagents. rsc.org The scope of Hiyama coupling includes aryl, alkenyl, and alkyl halides, making it applicable to substrates like this compound. organic-chemistry.org

A crucial aspect of the Hiyama coupling is the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgwikipedia.org The reaction's efficiency can be enhanced by using organosilanes with fluoro or alkoxy substituents on the silicon atom. organic-chemistry.org Recent advancements have led to fluoride-free Hiyama coupling protocols, broadening its applicability. organic-chemistry.org

The Hiyama-Denmark coupling is a notable variation that utilizes organosilanols and does not require a fluoride activator, instead employing a Brønsted base. wikipedia.org This method has been successfully applied to the cross-coupling of various aryl halides. Research has shown that palladium acetate (B1210297) in the presence of DABCO and TBAF is an effective catalyst system for the Hiyama coupling of aryl halides with aryltrimethoxysilanes. researchgate.net The chemoselective coupling of polyhalogenated compounds is also achievable. For instance, Hiyama-type reactions have been used for the arylation of polyfluorinated bromophenols. fluorine1.ru Given the differential reactivity of the C-I and C-Br bonds, a sequential Hiyama coupling could be envisioned for this compound, first at the iodo-position, followed by a second coupling at the bromo-position under different conditions. The use of silacyclobutanes, which possess inherent ring-strain-release Lewis acidity, has also been explored in palladium-catalyzed intermolecular C(sp²)-C(sp³) cross-coupling reactions. nih.gov

Aromatic Substitution Pathways in Polyhalogenated Benzene (B151609) Derivatives

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Substituent Directing Effects

In electrophilic aromatic substitution (EAS), substituents on the benzene ring profoundly influence both the reaction rate and the position of the incoming electrophile (regioselectivity). msu.edu Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. uobasrah.edu.iq

For this compound, all four halogen substituents (I, Br, F, F) are deactivating groups due to their strong inductive electron-withdrawing effect. msu.edulibretexts.org This is a consequence of their high electronegativity compared to carbon, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orglibretexts.org

However, halogens are also ortho-, para-directors. uobasrah.edu.iqpressbooks.pub This is because they can donate a lone pair of electrons to the ring through resonance (p-π conjugation), which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orglibretexts.org This resonance stabilization is most effective when the electrophile attacks the ortho or para positions relative to the halogen. msu.edu

In this compound, the directing effects of the four halogens must be considered collectively. The two available positions for substitution are C4 and C5.

Iodine (at C1): Ortho-directing to C6 (blocked by F) and para-directing to C4.

Bromine (at C2): Ortho-directing to C1 (blocked by I) and C3 (blocked by F), and para-directing to C5.

Fluorine (at C3): Ortho-directing to C2 (blocked by Br) and C4, and para-directing to C6 (blocked by F).

Fluorine (at C6): Ortho-directing to C1 (blocked by I) and C5, and para-directing to C3 (blocked by F).

Based on these directing effects, both C4 and C5 are activated by resonance from adjacent halogen atoms. C4 is para to the iodine and ortho to the fluorine at C3. C5 is para to the bromine and ortho to the fluorine at C6. Predicting the major product is complex, but generally, the less deactivating halogens (I > Br > F) have a stronger influence. Therefore, electrophilic attack might be slightly favored at the C4 position, which is para to the most electron-donating (least electronegative) halogen, iodine. However, a mixture of products is highly likely. uobasrah.edu.iq

Substituent Position Inductive Effect Resonance Effect Directing Effect
IodineC1DeactivatingOrtho, Para-DirectingDirects to C4 (para)
BromineC2DeactivatingOrtho, Para-DirectingDirects to C5 (para)
FluorineC3DeactivatingOrtho, Para-DirectingDirects to C4 (ortho)
FluorineC6DeactivatingOrtho, Para-DirectingDirects to C5 (ortho)

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Role of Activating Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyhalogenated benzenes, particularly those bearing electron-withdrawing groups. masterorganicchemistry.com Unlike EAS, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. pressbooks.publibretexts.org

In this compound, the fluorine atoms act as strong activating groups for SNAr. Their powerful electron-withdrawing inductive effect makes the aromatic ring susceptible to nucleophilic attack. The presence of multiple fluorine atoms enhances this effect. grafiati.com The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the order for SN1/SN2 reactions. This is because the first, rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond.

Photoinduced Dehalogenation and Substitution Reactions

Photochemical methods offer an alternative pathway for the functionalization of aryl halides, often proceeding through radical mechanisms under mild, metal-free conditions. researchgate.net Upon UV irradiation, aryl halides can undergo dehalogenation in the presence of a base and a hydrogen donor like methanol. worktribe.com This process is believed to occur via a radical-chain mechanism. Mechanistic studies suggest that the initiation step involves the formation of a complex between the base (e.g., methoxide) and the aryl halide, which weakens the carbon-halogen bond and facilitates its homolytic cleavage upon irradiation. worktribe.com

For this compound, the relative bond strengths (C-I < C-Br < C-F) suggest that photoinduced dehalogenation would most likely occur at the C-I bond, the weakest of the carbon-halogen bonds. This would generate an aryl radical that could then be trapped, for example, by abstracting a hydrogen atom to form 1-bromo-2,5-difluorobenzene.

Photoinduced substitution reactions are also possible. Copper-catalyzed photosulfonylation of aryl halides with alkylsulfinates has been reported, showing regioselectivity for polyhalogenated arenes. bohrium.comthieme.de DFT calculations indicate that in the excited triplet state, polyhalogenated arenes can adopt non-planar geometries with an elongated, weakened carbon-halide bond, making it susceptible to reaction. thieme.de Such photochemical strategies provide a valuable, often complementary, approach to traditional thermal and metal-catalyzed methods for functionalizing complex molecules like this compound. bohrium.com

Halogen Dance Reactions and Halogen Migration

The halogen dance, or halogen migration, is a fascinating rearrangement reaction observed in aromatic and heteroaromatic systems where a halogen substituent shifts its position on the ring. wikipedia.org This transformation is a powerful tool for accessing substitution patterns that are otherwise difficult to achieve through conventional synthetic routes. researchgate.net The primary driving force for this reaction is the thermodynamic stability of the resulting organometallic intermediate. wikipedia.org

Base-Catalyzed Isomerization Mechanisms and Cascade Patterns

Base-catalyzed halogen dance reactions are a cornerstone of modern organic synthesis, enabling the strategic repositioning of halogens on an aromatic ring. researchgate.netias.ac.in These reactions typically proceed through a series of deprotonation and metal-halogen exchange steps, leading to a cascade of isomerizations. ias.ac.in The mechanism often involves the formation of an aryl carbanion intermediate, followed by intermolecular halogen transfer. rsc.orgsmolecule.com

The isomerization process can be visualized as a "dance" of the halogen atom across the aromatic ring, ultimately settling in a thermodynamically more stable position. wikipedia.org This process can be quite complex, with the potential for multiple isomerization and disproportionation pathways. researchgate.netias.ac.inresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these intricate mechanistic pathways, often revealing a cascade-like pattern for the entire process. ias.ac.inresearchgate.net This cascade can be influenced by the nature of the base, the solvent, and the temperature, all of which can affect the equilibrium and the rate of the various steps. wikipedia.orgscribd.com

For instance, the isomerization of 1,2,4-tribromobenzene (B129733) to the more stable 1,3,5-isomer is a classic example of a base-catalyzed halogen dance. rsc.org While specific studies on this compound are not prevalent in the reviewed literature, the principles governing the halogen dance in polyhalogenated benzenes are directly applicable. The presence of multiple, different halogens (iodine, bromine, and fluorine) in this compound introduces additional layers of complexity due to the varying C-X bond strengths and migratory aptitudes of the halogens. Generally, iodine has a higher tendency to migrate than bromine. smolecule.com

Table 1: Key Features of Base-Catalyzed Halogen Dance Reactions
FeatureDescriptionGoverning Factors
MechanismIntermolecular halogen transfer via aryl carbanion intermediates. rsc.orgsmolecule.comBase strength, solvent polarity, temperature. wikipedia.orgscribd.com
Driving ForceFormation of the most thermodynamically stable organometallic intermediate. wikipedia.orgSubstitution pattern, electronic effects of substituents. wikipedia.org
Reaction PatternCan exhibit complex cascade patterns with multiple isomerization and disproportionation pathways. researchgate.netias.ac.inresearchgate.netSubstrate structure, reaction conditions. ias.ac.in

Role of Organometallic Intermediates in Halogen Migration

Organometallic intermediates are central to the mechanism of halogen dance reactions. wikipedia.org The reaction is typically initiated by deprotonation or metal-halogen exchange to form an organometallic species, most commonly an organolithium or organomagnesium compound. ethz.chwikipedia.org This intermediate then facilitates the migration of the halogen.

The choice of the organometallic reagent is crucial. Organolithium reagents, such as n-butyllithium, are frequently used to initiate these reactions. wikipedia.org The formation of organomagnesium compounds, or Grignard reagents, through magnesium-halogen exchange has also become a widely used method, offering good functional group tolerance. harvard.edu The reactivity of these organometallic species is influenced by factors like the solvent and temperature. ethz.ch For example, lithium chloride can break up aggregates of Grignard reagents, leading to more reactive species. ethz.ch

In the context of this compound, a metal-halogen exchange would likely occur preferentially at the C-I bond, given its weaker nature compared to the C-Br bond. smolecule.com This would generate an aryllithium or arylmagnesium intermediate, which could then initiate the halogen dance. The subsequent migration of the bromine atom would be influenced by the stability of the resulting organometallic isomers. The use of bimetallic reagents, such as lithium tri-n-butylmagnesate, has also been shown to be effective in promoting metal-halogen exchange reactions in diazine series. researchgate.net

Table 2: Common Organometallic Reagents in Halogen Dance Reactions
Reagent TypeExamplesKey Characteristics
Organolithiumn-Butyllithium, tert-ButyllithiumHighly reactive, commonly used for deprotonation and metal-halogen exchange. wikipedia.org
Organomagnesium (Grignard)Isopropylmagnesium chlorideGood functional group tolerance, formed via magnesium-halogen exchange. harvard.edu
BimetallicLithium tri-n-butylmagnesateCan offer enhanced reactivity and selectivity. researchgate.net

Factors Governing Regioselectivity and Scope of Halogen Dance Reactions

The regioselectivity and scope of halogen dance reactions are governed by a combination of thermodynamic and kinetic factors. wikipedia.orgnih.gov The ultimate product distribution is determined by the relative stability of the possible organometallic intermediates. wikipedia.org

Several key factors influence the outcome of a halogen dance reaction:

Choice of Base and Solvent: The strength and nature of the base, along with the polarity of the solvent, can significantly impact the rate and equilibrium of the deprotonation and halogen migration steps. wikipedia.orgscribd.com

Temperature: Temperature plays a critical role in controlling the kinetic versus thermodynamic product distribution. nih.gov At lower temperatures, kinetically favored products may be observed, while higher temperatures tend to favor the thermodynamically most stable isomer.

Nature of the Halogen: The identity of the halogen atom is a crucial determinant. The ease of migration generally follows the trend I > Br > Cl, which corresponds to the decreasing strength of the carbon-halogen bond. smolecule.comwikipedia.org In a molecule like this compound, the iodine atom would be the most likely to undergo metal-halogen exchange, initiating the process.

Substitution Pattern: The presence of other substituents on the aromatic ring can influence the acidity of the ring protons and the stability of the organometallic intermediates, thereby directing the course of the reaction. ias.ac.in

Trapping Electrophile: The nature of the electrophile used to trap the final organometallic species can also play a role. "Fast" electrophiles can react quickly, minimizing further isomerization. wikipedia.org

Other Reactive Transformations

Beyond the halogen dance, polyhalogenated aryl halides like this compound can participate in a variety of other reactive transformations, expanding their synthetic utility.

Anion-Abstraction Catalysis in Haloarene Transformations

Lewis acid catalysis plays a significant role in a wide range of organic reactions by activating substrates towards nucleophilic attack or bond cleavage. wikipedia.org In the context of haloarenes, Lewis acids can interact with the halogen atom, increasing the electrophilicity of the carbon to which it is attached. This can facilitate nucleophilic substitution reactions.

While direct examples involving this compound are scarce in the literature, the principles of Lewis acid catalysis are broadly applicable. For instance, Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are classic examples of catalysts used in reactions such as the Friedel-Crafts reaction. wikipedia.org More recently, carborane-based Lewis bases have been developed as catalysts for the halogenation of arenes using N-halosuccinimides. chemrxiv.org This suggests the potential for Lewis acid or base catalysis to modulate the reactivity of the halogen atoms in this compound, potentially enabling selective transformations at one of the halogen sites.

Directed C-H Activation in Fluorinated Arenes

Directed C-H activation has emerged as a powerful strategy for the selective functionalization of arenes. nih.govdiva-portal.org This approach typically involves the use of a directing group on the substrate that coordinates to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage.

Palladium-catalyzed C-H functionalization has been extensively studied. nih.govharvard.edu For fluorinated arenes, direct arylation reactions have been developed using palladium catalysts. researchgate.net These reactions often proceed via a concerted metalation-deprotonation (CMD) type mechanism. rsc.org The presence of fluorine atoms can influence the electronics and reactivity of the arene, and directing groups can be used to control the site of C-H activation. rsc.org

In the case of this compound, the fluorine atoms would exert a strong electron-withdrawing effect, potentially influencing the regioselectivity of any C-H activation process. While no specific directing group is present in the parent molecule, its derivatives could be designed to incorporate such groups, enabling site-selective C-H functionalization. For example, palladium-catalyzed C-H polyfluoroarylation has been achieved with various arenes, demonstrating the feasibility of such transformations. researchgate.net The development of new catalytic systems, including those based on iridium, continues to expand the scope of directed C-H activation. diva-portal.org

Table 3: Summary of Other Reactive Transformations
TransformationDescriptionKey Features
Anion-Abstraction CatalysisUse of Lewis acids to activate haloarenes towards nucleophilic attack. wikipedia.orgEnhances the electrophilicity of the carbon-halogen bond.
Directed C-H ActivationSite-selective functionalization of C-H bonds using a directing group and a transition metal catalyst. nih.govdiva-portal.orgEnables functionalization at positions that are otherwise difficult to access. Palladium and iridium are common catalysts. nih.govdiva-portal.org

Computational and Theoretical Studies on Polyhalogenated Aromatic Systems

Density Functional Theory (DFT) Applications in Halogenated Benzenes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating halogenated benzenes. researchgate.netnih.gov It allows for the detailed examination of their electronic properties and the prediction of their chemical behavior. researchgate.netnih.gov

Electronic Structure Elucidation: Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Electrostatic Potential (MEP) Profiles

Computational studies utilizing DFT provide significant insights into the electronic characteristics of polyhalogenated aromatic compounds. The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. mdpi.comthaiscience.info The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally signifies higher reactivity. mdpi.comresearchgate.net For instance, studies on halogenated anthracenes and phenanthrenes have shown that halogenation can reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.netresearchgate.net The distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. mdpi.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netresearchgate.net These maps are instrumental in predicting the sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.netnih.gov For halobenzenes, the MEP can reveal the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom, which plays a crucial role in halogen bonding. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of Halogenated Aromatic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Anthracene--- researchgate.net
Fluoroanthracene--- researchgate.net
Chloroanthracene--- researchgate.net
Bromoanthracene--- researchgate.net
Compound 4 (nitro-halogenated sesquiterpene)--4.351 mdpi.com
Compound 5 (nitro-halogenated sesquiterpene)--4.526 mdpi.com

Prediction of Reactivity Indices and Chemical Potential

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices. mdpi.comnih.gov Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the negative of electronegativity (χ). mdpi.commdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.comias.ac.in

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.commdpi.com

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule. mdpi.com

These indices are calculated from the energies of the HOMO and LUMO and provide a quantitative basis for comparing the reactivity of different compounds. mdpi.comias.ac.in For example, a higher chemical potential suggests a better electron donor, while a higher electrophilicity index indicates a stronger electrophile. mdpi.com The dynamic behavior of these indices can also be studied in the context of molecular conformation changes using quantum molecular dynamics. ias.ac.in

Table 2: Calculated Chemical Reactivity Parameters (eV) for Nitro-Halogenated Sesquiterpenes

CompoundChemical Potential (μ)Chemical Hardness (η)Electronegativity (χ)Electrophilicity Index (ω)
Compound 4-3.9572.1753.9573.606
Compound 5-4.4392.2634.4394.353

Source: mdpi.com

Energetic Profiles of Reaction Pathways: Transition State Analysis

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of energetic profiles and the identification of transition states. nih.gov This is particularly useful for understanding the mechanisms of complex reactions involving polyhalogenated benzenes, such as cross-coupling reactions. nih.govuu.nl

By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine activation barriers and reaction enthalpies. researchgate.net For instance, DFT calculations have been employed to study the dehalogenation processes of polybrominated benzenes on silver surfaces, revealing a sequential dehalogenation scenario. researchgate.nettongji.edu.cn Similarly, the mechanism of Pd-catalyzed carbohalogenation of alkenes has been investigated, identifying the rate-determining step and explaining the observed selectivities. rsc.org Transition state analysis provides crucial information about the geometry and electronic structure of the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction rate. nih.gov

Mechanistic Probing via Computational Chemistry

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms involving polyhalogenated aromatic systems.

Elucidating Oxidative Addition Pathways in Cross-Coupling

Oxidative addition is a fundamental step in many transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov Computational studies have been instrumental in elucidating the mechanisms of oxidative addition of aryl halides to metal centers, such as palladium and platinum. uu.nlnih.gov These studies can predict whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the factors that influence the reaction barrier. nih.govcore.ac.uk

For polyhalogenated arenes, a key question is the site selectivity of the oxidative addition. nih.govresearchgate.net DFT calculations can be used to compare the activation energies for oxidative addition at different carbon-halogen bonds, thereby predicting which site will be more reactive. nih.gov For example, in the cross-coupling of dihalogenated N-heteroarenes, computational studies have shown that the relative reactivity of different positions is influenced by factors such as bond dissociation energies and the stability of the resulting metal-aryl intermediates. nih.govnih.gov The electronic properties of the ligands on the metal catalyst also play a crucial role, and their effect on reactivity can be systematically investigated through computational modeling. nih.govmontana.edu

Simulating Halogen Dance and Metalation Mechanisms

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring. wikipedia.orgclockss.org This reaction is often mediated by a strong base and proceeds through a series of deprotonation and metal-halogen exchange steps. wikipedia.org Computational modeling, particularly with DFT, has been used to investigate the mechanism of the halogen dance reaction. nih.gov These studies can map out the potential energy surface of the reaction, identifying the key intermediates and transition states. nih.gov For instance, a DFT study on the halogen dance of a thiophene (B33073) substrate elucidated the critical role of the lithium-halogen exchange mechanism and identified the rate-limiting step. nih.gov

Similarly, computational chemistry is used to study metalation mechanisms, which involve the replacement of a hydrogen atom with a metal. nih.gov In the case of polyhalogenated benzenes, understanding the regioselectivity of metalation is crucial for synthetic applications. DFT calculations can predict the most acidic protons in the molecule and model the transition states for their removal by a base, such as lithium diisopropylamide (LDA). nih.gov Studies on the lithiation of 1,4-difluorobenzene (B165170) have used computational methods to probe the roles of different LDA aggregates (monomers, dimers, and tetramers) in the reaction mechanism. nih.gov

Advanced Computational Models

Valence Bond (VB) theory, particularly in its modern spin-coupled (SC) form, offers a chemically intuitive description of the electronic structure of molecules like 2-Bromo-3,6-difluoroiodobenzene. researchgate.netlibretexts.org SCVB theory describes the electronic structure in terms of localized orbitals that correspond to classical chemical concepts such as bonding pairs and lone pairs. whiterose.ac.uk This approach can provide a detailed picture of the nature of the carbon-halogen bonds and the delocalization of the π-electrons in the aromatic ring.

While direct applications of spin-coupled VB theory to this compound are not documented in the literature, the methodology has been successfully applied to a range of molecules, including those containing hypervalent atoms and aromatic systems. researchgate.net These studies provide a framework for how such a study could be conducted on the target molecule to gain a deeper understanding of its bonding and reactivity.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a powerful computational tool for studying chemical reactions in large, complex systems. mpg.deresearchgate.net In a QM/MM simulation, the region of the system where the chemical reaction occurs (e.g., the this compound molecule and a reactant) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules) is described by a more computationally efficient molecular mechanics force field. mpg.de

This approach allows for the explicit consideration of solvent effects on reaction pathways and energetics, which is often crucial for accurate predictions. nih.govnih.gov For a reaction involving this compound, a QM/MM simulation could be used to model the reaction in a specific solvent, providing insights into how the solvent molecules interact with the reactants, transition state, and products. This can be particularly important for understanding reactions where charge separation develops in the transition state.

The QM/MM methodology has been successfully applied to a wide range of organic and enzymatic reactions, including substitution, elimination, and pericyclic reactions. nih.gov The use of QM/MM simulations could provide a more realistic and accurate description of the reactivity of this compound in solution compared to gas-phase calculations. nih.gov

Intermolecular Interactions and Halogen Bonding Analysis

The presence of multiple halogen atoms on the aromatic ring of this compound gives rise to a variety of intermolecular interactions, with halogen bonding being of particular significance. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. acs.org The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the molecule containing the halogen bond donor. acs.org

In this compound, the iodine atom is the most potent halogen bond donor due to its high polarizability and the electron-withdrawing effect of the fluorine and bromine atoms on the ring. The bromine atom can also participate in halogen bonding, albeit to a lesser extent. The fluorine atoms are unlikely to act as halogen bond donors but can act as weak halogen bond acceptors.

Computational methods, such as Molecular Electrostatic Potential (MEP) maps, can be used to visualize the σ-holes on the halogen atoms and predict the directionality and strength of halogen bonding interactions. acs.org The table below summarizes the predicted characteristics of halogen bonding for this compound based on general principles.

Halogen AtomPredicted σ-hole Magnitude (Vs,max)Expected Halogen Bond Donor Strength
IodineStrongestHigh
BromineModerateModerate
FluorineNegligibleVery Weak/Acceptor

Note: The values in this table are qualitative predictions based on established trends in halogen bonding.

The analysis of intermolecular interactions in the solid state is crucial for understanding the crystal packing and physical properties of this compound. X-ray crystallography, in conjunction with computational tools like Hirshfeld surface analysis, can provide detailed information about the types and geometries of intermolecular contacts, including halogen bonds, π-π stacking, and C-H···F interactions. rsc.orgmdpi.com These interactions play a key role in determining the supramolecular architecture of the crystalline material. rsc.org

Advanced Spectroscopic Characterization Methodologies for Polyhalogenated Arenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the chemical environment of NMR-active nuclei. For 2-bromo-3,6-difluoroiodobenzene, the key nuclei of interest are ¹H, ¹³C, and ¹⁹F.

One-dimensional NMR spectra are fundamental for the initial structural assessment of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the surrounding halogen substituents. The distinct electronic effects of bromine, fluorine, and iodine atoms lead to a unique spectral fingerprint.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the benzene (B151609) ring. libretexts.org The chemical shifts are indicative of the carbon's hybridization and the electronic environment created by the attached halogens. libretexts.org For this compound, six distinct signals are anticipated for the aromatic carbons.

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is invaluable for characterizing fluorinated organic compounds. man.ac.uknih.gov The spectrum for this compound would display two distinct resonances for the two non-equivalent fluorine atoms. The chemical shifts and couplings to neighboring protons and carbons provide crucial structural information. ucsb.eduman.ac.uk

A summary of anticipated NMR data is presented in the table below.

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity
¹H6.5 - 8.0Doublet of doublets
¹³C90 - 160Singlets, doublets (due to C-F coupling)
¹⁹F-100 to -140 (relative to CFCl₃)Doublets or doublet of doublets

Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the two aromatic protons would confirm their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique is critical for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the aromatic protons to the carbon atoms bearing the halogen substituents would be observable.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. youtube.com In the case of this compound, NOE correlations could be observed between the aromatic protons and the fluorine atoms that are close in space, further confirming the substitution pattern.

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing mixtures by separating the NMR signals of different components based on their diffusion coefficients. manchester.ac.ukrsc.org While primarily used for mixtures, a DOSY experiment on a pure sample of this compound would show all proton signals aligning at the same diffusion coefficient, confirming the presence of a single molecular entity. osti.govrsc.org This method can be particularly useful in assessing the purity of a sample without the need for chromatographic techniques.

Beyond ¹H and ¹³C, NMR studies of other nuclei can provide further structural insights.

¹⁹F NMR: As previously mentioned, ¹⁹F NMR is a key technique for this molecule. man.ac.uk The precise chemical shifts and coupling constants to protons and carbons are highly informative.

⁸¹Br and ¹²⁷I NMR: Both bromine and iodine have NMR-active quadrupolar nuclei. However, their large quadrupole moments often lead to very broad signals, making them difficult to observe with standard solution-state NMR. Specialized techniques and instrumentation may be required to obtain useful data for these nuclei.

For polyhalogenated arenes that are insoluble or form complex solid-state structures, solid-state NMR (ssNMR) is an indispensable analytical tool. st-andrews.ac.uk Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra of solid samples. mdpi.com ssNMR can provide information about the molecular packing, polymorphism, and intermolecular interactions in the solid state. muckrack.comresearchgate.net For this compound, ¹³C and ¹⁹F ssNMR could reveal details about the crystalline form and any non-covalent interactions involving the halogen atoms.

Complementary Spectroscopic Techniques

While NMR is central to the structural elucidation of this compound, other spectroscopic methods provide complementary information. Mass spectrometry, for example, would confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing bromine and iodine. Infrared (IR) spectroscopy would show characteristic vibrations for the C-F, C-Br, and C-I bonds, as well as the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and ascertain the structural features of a molecule by analyzing its interaction with infrared radiation, which induces molecular vibrations. nist.gov For a polyhalogenated arene like this compound, the IR spectrum is expected to exhibit a complex pattern of absorption bands, each corresponding to a specific vibrational mode of the molecule.

The analysis of the IR spectrum of this compound would focus on several key regions. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgwikipedia.org The in-ring C-C stretching vibrations of the benzene ring are expected to produce a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org The pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region, along with the out-of-plane (oop) C-H bending vibrations between 900-675 cm⁻¹, can provide valuable information about the substitution pattern on the benzene ring. libretexts.orgwikipedia.org

The presence of multiple halogen substituents significantly influences the vibrational spectrum. The C-F stretching vibrations are characteristically strong and are found in the 1400-1000 cm⁻¹ region. The C-Br stretching vibration is expected to absorb in the 690-515 cm⁻¹ range, while the C-I stretch, involving the heaviest halogen, will appear at even lower wavenumbers, typically between 600-500 cm⁻¹. researchgate.net The precise position of these bands can be influenced by the electronic effects and coupling with other vibrations within the molecule.

Based on data from analogous compounds such as 1-bromo-2,6-difluorobenzene (B153491) nih.gov and 1-bromo-3-iodobenzene (B1265593) thermofisher.cominfiniumpharmachem.com, a predictive IR data table for this compound can be constructed.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Weak to Medium
Aromatic C=C Stretch1600-1400Medium, Sharp
C-F Stretch1400-1000Strong
C-H Out-of-Plane Bending900-675Strong
C-Br Stretch690-515Medium to Strong
C-I Stretch600-500Medium to Strong

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu For aromatic compounds, the absorption bands typically arise from π → π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring.

In the case of this compound, the presence of halogen atoms, which are auxochromes, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair electrons of the halogens and the perturbation of the π-electron system.

The electronic spectrum of benzene exhibits a strong primary band around 204 nm and a weaker, fine-structured secondary band around 254 nm. For halogenated benzenes, these bands are typically shifted to longer wavelengths. For instance, studies on difluoro-iodobenzene have shown absorption features that are influenced by the electronic transitions within the molecule. researchgate.net The introduction of bromine and iodine atoms, with their differing electronegativities and sizes, will further modulate the energies of the molecular orbitals involved in the electronic transitions. It is anticipated that the π → π* transitions will be the most prominent, and their energies will be influenced by the combined inductive and resonance effects of the three different halogen substituents.

Based on the analysis of related compounds, the following table outlines the predicted UV-Vis absorption data for this compound.

Table 2: Predicted UV-Visible (UV-Vis) Absorption Data for this compound
Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π* (Primary Band)~210 - 230> 10,000
π → π* (Secondary Band)~260 - 280~200 - 2,000

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a key step in its complete characterization. The crystal structure of polyhalogenated benzenes is often governed by a combination of van der Waals forces and specific non-covalent interactions, such as halogen bonding. oup.com The presence of a heavy iodine atom is likely to play a significant role in the crystal packing through strong halogen bonding interactions (I···I, I···Br, I···F).

Based on crystallographic data for related compounds like 1,4-diiodotetrafluorobenzene (B1199613) mdpi.comrsc.org, it is anticipated that this compound would crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell parameters would be influenced by the size and shape of the molecule and the nature of the intermolecular forces. The heavy bromine and iodine atoms are expected to dominate the scattering of X-rays, facilitating the determination of their positions with high precision. The lighter fluorine atoms might be more challenging to locate accurately.

A hypothetical set of crystallographic parameters, based on analogous structures, is presented below.

Table 3: Predicted X-ray Crystallographic Parameters for this compound
ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)~5-8
b (Å)~10-15
c (Å)~12-18
α (°)~90 (for monoclinic)
β (°)~90-110
γ (°)~90 (for monoclinic)
Volume (ų)~800-1200
Z (molecules/unit cell)2 or 4

Future Research Trajectories in 2 Bromo 3,6 Difluoroiodobenzene Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

A primary goal in modern organic synthesis is the development of synthetic pathways that are not only high-yielding but also resource-efficient. Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. jocpr.comacs.org Future research on 2-Bromo-3,6-difluoroiodobenzene will prioritize the shift from traditional, often multi-step syntheses to more streamlined and atom-economical processes.

High atom economy characteristically involves rearrangement or addition reactions and the use of catalytic rather than stoichiometric reagents. acs.org For a molecule like this compound, this involves moving away from classical methods that may involve protection/deprotection steps or the use of heavy stoichiometric reagents that are not incorporated into the final product. acs.orgscispace.com

Research efforts are expected to focus on:

Convergent Synthesis: Designing routes where the benzene (B151609) core is functionalized in fewer, more efficient steps, potentially through one-pot procedures where multiple transformations occur in the same reaction vessel.

Catalytic Halogenation: Exploring selective, catalyst-controlled halogenation methods to introduce the bromo- and iodo- groups onto a difluorobenzene scaffold, avoiding less efficient and more wasteful traditional methods.

C-H Activation: Directing functionalization of a simpler arene precursor through C-H activation, which represents an ideal in atom economy by forming bonds directly from C-H moieties without pre-functionalization.

Synthetic Strategy Description Potential Atom Economy Key Research Challenge
Linear Synthesis (Traditional) Stepwise introduction of halogen atoms, often requiring intermediate purification and activation steps.Low to ModerateGeneration of stoichiometric byproducts at each step, reducing overall efficiency.
Convergent Catalytic Synthesis Coupling of pre-functionalized fragments or one-pot multi-halogenation using catalytic systems.Moderate to HighDevelopment of catalysts with high selectivity for specific positions on the aromatic ring.
Direct C-H Functionalization Sequential, regioselective introduction of halogens onto a difluorobenzene precursor via C-H activation.Very HighAchieving precise control over the regioselectivity for three distinct halogen introductions.

Exploration of Unprecedented Reactivity Modes for Polyhalogenated Substrates

The presence of three distinct carbon-halogen bonds (C-I, C-Br, C-F) on the same aromatic ring makes this compound a superb platform for exploring novel and selective reactivity. The differential reactivity of these bonds is a key area of investigation, particularly in cross-coupling reactions.

Recent breakthroughs have demonstrated the ability of specialized catalyst systems to achieve site-selective reactions on polyhalogenated arenes. For instance, machine learning-guided development has led to novel Ni(I) dimeric catalysts capable of highly selective C–I arylations on substrates containing competing C–Br and C–Cl bonds, achieving rapid reaction times at room temperature. nih.govjyu.fiacs.orgresearchgate.net Applying this paradigm to this compound could unlock unprecedented transformations:

Sequential, Site-Selective Coupling: Developing a suite of catalysts that can sequentially target the C-I, C-Br, and potentially even C-F bonds with high fidelity, allowing for the programmed construction of complex, multi-substituted aromatic molecules from a single starting material.

Radical-Mediated Reactions: Investigating novel reactivity pathways, such as those involving hydroxyl radicals, which have been shown to produce unprecedented chemiluminescence in reactions with polyhalogenated quinones. pnas.orgpnas.org This could open new applications in materials science or sensor technology.

Orthogonal Chemistry: Designing reaction conditions where one halogen can react while the others remain intact, enabling multi-step, one-pot syntheses without the need for protecting groups—a strategy that aligns with green chemistry principles. acs.org

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The complexity of reaction outcomes with polyfunctional molecules like this compound presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this area by providing predictive power to guide experimental work. eurekalert.org

The future integration of AI in this field will likely focus on several key areas:

Reaction Outcome Prediction: AI models, trained on large datasets of chemical reactions, can predict the major product of a reaction, even with complex substrates and reagents. acs.org This is achieved by augmenting reaction databases with plausible alternate products (negative examples) to train neural networks that can score the likelihood of different outcomes. acs.org

Condition Optimization: ML algorithms can sift through vast parameter spaces (e.g., catalyst, ligand, solvent, temperature) to identify the optimal conditions for achieving high yield and selectivity for a desired transformation. beilstein-journals.org This accelerates the discovery of ideal conditions for selective couplings of the C-I or C-Br bonds in this compound.

Catalyst Design: As demonstrated in the development of Ni(I) catalysts, ML can guide the design of ligands and catalysts for a desired speciation and reactivity without extensive prior experimental data. nih.govjyu.firesearchgate.net This workflow can be used to specifically design catalysts that differentiate between the C-I and C-Br bonds of the title compound.

AI/ML Application Objective Required Input Data Predicted Output
Retrosynthesis Planning Propose efficient synthetic routes to this compound.Target molecule structure.A tree of possible reaction pathways with precursors.
Forward Prediction Predict the product of reacting this compound with specific reagents.Reactant structures, reagents, conditions.Probability distribution of potential products. acs.org
Condition Optimization Find the best catalyst, solvent, and temperature for a selective C-I coupling.Reactants, desired product, and a defined parameter space.Optimized reaction conditions for maximizing yield/selectivity. beilstein-journals.org
Catalyst Discovery Identify novel ligands for Ni or Pd catalysts to achieve unprecedented selectivity.Desired catalyst properties (e.g., speciation, reactivity).A ranked list of candidate ligand structures. nih.govjyu.fi

Sustainability and Green Chemistry Principles in Polyhalogenated Arene Synthesis

Integrating sustainability into the synthesis and use of polyhalogenated arenes is a critical future objective. The twelve principles of green chemistry provide a foundational framework for this pursuit. acs.orgsigmaaldrich.com Research involving this compound will increasingly be evaluated against these benchmarks.

Key principles and their future application include:

Prevention: Designing syntheses to prevent waste generation from the outset is preferable to treating waste after it has been created. sigmaaldrich.com This aligns with the goal of improving atom economy.

Atom Economy: As discussed, maximizing the incorporation of all reactant atoms into the final product is a central goal. jocpr.comacs.org

Less Hazardous Chemical Syntheses: Shifting away from toxic reagents and solvents towards more benign alternatives.

Safer Solvents and Auxiliaries: Making the use of auxiliary substances like solvents unnecessary where possible, or using innocuous alternatives like water or supercritical fluids. acs.orgscispace.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption, a goal aided by the development of highly active catalysts. acs.org

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. sigmaaldrich.com This is particularly relevant for the cross-coupling reactions where this compound would be used.

Reduce Derivatives: Avoiding unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. acs.orgsigmaaldrich.com The development of site-selective catalysts directly addresses this principle.

Future research will not only aim to create new molecules and reactions but will do so with a conscious effort to minimize environmental impact, making the chemistry of compounds like this compound a model for sustainable chemical innovation. scispace.comresearchgate.net

Q & A

Basic Question: What are the primary synthetic routes for preparing 2-Bromo-3,6-difluoroiodobenzene, and what precautions are necessary during synthesis?

Methodological Answer:
The synthesis of this compound typically involves halogenation strategies on a pre-functionalized benzene ring. A common approach is sequential electrophilic substitution, where fluorine, bromine, and iodine are introduced via directed metalation or halogen exchange reactions. For example, bromine and iodine can be incorporated using Cu(I)-mediated Ullmann coupling or Pd-catalyzed cross-coupling, while fluorine is introduced via Balz-Schiemann or halogen-fluorine exchange reactions.
Critical Precautions :

  • The compound is air-sensitive and incompatible with oxidizing agents (e.g., peroxides) and elevated temperatures, which may lead to decomposition or hazardous byproducts .
  • Use inert atmospheres (e.g., N₂/Ar) and anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis or oxidation .

Basic Question: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and rule out regioisomers. For example, coupling patterns in ¹H NMR can distinguish between para/meta fluorine substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₆H₂BrF₂I: ~315.83 g/mol) and isotopic patterns from bromine/iodine .
  • Chromatography : GC or HPLC with UV detection (≥96% purity) to assess impurities, especially residual halides or starting materials .

Advanced Question: How do competing electronic effects of bromine, iodine, and fluorine influence regioselectivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nature of fluorine (ortho/para-directing) and bulky halogens (Br, I) can create steric and electronic conflicts in reactions like Suzuki-Miyaura coupling. For instance:

  • Iodine’s polarizability enhances oxidative addition in Pd catalysis but may compete with bromine for transmetallation sites, requiring ligand optimization (e.g., SPhos or XPhos) to favor selective coupling at iodine .
  • Fluorine’s electronegativity deactivates the ring, slowing meta-substitution but stabilizing intermediates via inductive effects. Computational modeling (DFT) can predict preferred reaction pathways .

Advanced Question: What strategies mitigate low yields in Sonogashira reactions involving this compound?

Methodological Answer:
Low yields often stem from:

  • Halogen Redundancy : Competing reactivity of bromine and iodine. Use selective Pd catalysts (e.g., Pd(PPh₃)₄ for C-I bonds) and lower temperatures (50–60°C) to favor iodine participation .
  • Steric Hindrance : Bulky alkynes may struggle to access the reactive site. Employ microwave-assisted synthesis to enhance kinetics or switch to trimethylsilyl-protected alkynes for easier deprotection .
  • Byproduct Formation : Monitor for proto-dehalogenation (H₂O traces) or homocoupling (Cu(I) additives). Include scavengers like molecular sieves or excess amine bases .

Data Contradiction Analysis: How to resolve conflicting reports on the stability of halogenated intermediates derived from this compound?

Methodological Answer:
Discrepancies in stability often arise from:

  • Substituent Position : For example, this compound derivatives with electron-withdrawing groups (e.g., -NO₂) may show enhanced thermal stability compared to electron-donating analogs (-OCH₃) .
  • Storage Conditions : Air-sensitive samples degrade faster if not stored under inert gas. Comparative stability studies under N₂ vs. ambient air can clarify contradictions .
  • Analytical Methods : Use accelerated stability testing (40°C/75% RH) and quantify decomposition products via LC-MS to standardize degradation profiles .

Advanced Question: What are the applications of this compound in designing bioactive molecules?

Methodological Answer:
This compound serves as a versatile intermediate in:

  • Antimicrobial Agents : Fluorine enhances membrane permeability, while iodine/bromine enable radiolabeling for pharmacokinetic studies .
  • Kinase Inhibitors : The halogenated aromatic core mimics ATP-binding motifs. For example, derivatives have shown inhibitory activity against EGFR and VEGFR-2 in vitro .
  • PET Tracers : Iodine-124 isotopes can be incorporated for imaging applications, leveraging the compound’s stability in vivo .

Methodological Challenge: How to optimize crystallization conditions for X-ray diffraction analysis of derivatives?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation. Halogen-heavy compounds often crystallize better in low-polarity solvents .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C minimizes lattice defects.
  • Additives : Introduce trace iodine (I₂) to promote halogen bonding, improving crystal packing .

Data Interpretation: How to distinguish between σ-hole halogen bonding and van der Waals interactions in structural studies?

Methodological Answer:

  • X-ray Crystallography : Measure interatomic distances (e.g., I···O/N < 3.5 Å) and angles (≈180°) to confirm directional σ-hole interactions .
  • Computational Analysis : Calculate electrostatic potential maps (ESP) to visualize electron-deficient regions on iodine/bromine, confirming σ-hole presence .

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